molecular formula C7H5BrCl2O B14738850 6-Bromo-2,4-dichloro-3-methylphenol CAS No. 5415-39-4

6-Bromo-2,4-dichloro-3-methylphenol

Cat. No.: B14738850
CAS No.: 5415-39-4
M. Wt: 255.92 g/mol
InChI Key: PPFIMNYMOXYGMN-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-3-methylphenol (C₇H₅BrCl₂O) is a halogenated phenolic compound featuring bromo (Br), chloro (Cl), and methyl (CH₃) substituents at positions 6, 2/4, and 3, respectively. Halogenated phenols are widely studied for their antimicrobial activity, chemical reactivity, and roles in pharmaceutical intermediates .

Properties

CAS No.

5415-39-4

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

6-bromo-2,4-dichloro-3-methylphenol

InChI

InChI=1S/C7H5BrCl2O/c1-3-5(9)2-4(8)7(11)6(3)10/h2,11H,1H3

InChI Key

PPFIMNYMOXYGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Br)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol (m-cresol). The process can be carried out in multiple steps:

    Bromination: 3-methylphenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2- and 4-positions.

Industrial Production Methods

Industrial production of 6-Bromo-2,4-dichloro-3-methylphenol follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products with different functional groups replacing the halogen atoms.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives or dehalogenated products.

Scientific Research Applications

6-Bromo-2,4-dichloro-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics or disinfectants.

    Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Used in the formulation of disinfectants, preservatives, and antimicrobial coatings.

Mechanism of Action

The antimicrobial activity of 6-Bromo-2,4-dichloro-3-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The presence of halogen atoms enhances its lipophilicity, allowing it to penetrate the cell membrane more effectively.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The positions and number of halogen and alkyl substituents significantly influence the physical, chemical, and biological properties of phenolic derivatives. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
6-Bromo-2-chloro-3-methylphenol Br(6), Cl(2), CH₃(3) 221.48 Antimicrobial potential; synthesized via halogenation and methylation
4-Bromo-2-chloro-6-methylphenol Br(4), Cl(2), CH₃(6) 221.48 Positional isomer; altered reactivity due to substituent arrangement
6-Bromo-2,4,5-trichlorophenol Br(6), Cl(2,4,5) 296.36 Enhanced halogen content increases antimicrobial potency but environmental persistence
2,2′-Methylenebis(6-bromo-4-chlorophenol) Dimeric structure 426.92 Broad-spectrum antimicrobial agent; used in disinfectants

Key Observations :

  • Halogen Content: Increasing chlorine atoms (e.g., 6-bromo-2,4,5-trichlorophenol) correlates with higher antimicrobial activity but also greater toxicity and environmental stability .

Physicochemical Properties

  • Solubility: Methyl and halogen substituents reduce water solubility due to increased hydrophobicity. For example, 6-bromo-2-chloro-3-methylphenol is sparingly soluble in water but dissolves in ethanol or DCM .
  • Melting Points: Halogenated phenols generally exhibit higher melting points. 6-Bromo-2-chloro-3-methylphenol has a reported purity of 95% with a crystalline structure , while dimeric analogs like 2,2′-methylenebis(6-bromo-4-chlorophenol) show higher thermal stability (m.p. ~40.5°C) .

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